4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine
Description
4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine is a halogenated pyrimidine derivative with a cyclopropane ring at position 2. Its structure features chlorine (position 4), iodine (position 5), and a methyl group (position 6), which confer unique electronic and steric properties. The cyclopropyl group introduces significant ring strain, enhancing reactivity in chemical transformations . This compound is utilized in pharmaceutical and materials research, particularly as an intermediate in synthesizing bioactive molecules or ligands for metal-catalyzed reactions.
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2/c1-4-6(10)7(9)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPDEYPQIKJYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517863-66-9 | |
| Record name | 4-chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine involves several steps, typically starting with the preparation of the pyrimidine ring. The synthetic route often includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of Substituents: Chlorine, cyclopropyl, iodine, and methyl groups are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The process often includes halogenation and cyclopropyl substitution, which can be achieved through various chemical methodologies. For example, the synthesis can be initiated by reacting a suitable precursor with iodine and chlorine under controlled conditions to yield the desired halogenated product.
Anticancer Properties
Pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine, have shown promising anticancer activities. Research indicates that compounds in this class can inhibit critical enzymes involved in cancer cell proliferation. A study highlighted that certain pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
Recent studies have demonstrated that pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Specifically, compounds similar to 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine have been shown to effectively suppress COX-2 activity, which is crucial in mediating inflammation . The structure–activity relationship (SAR) studies indicate that modifications in the pyrimidine ring can enhance anti-inflammatory activity.
Central Nervous System Disorders
Compounds like 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine are being explored for their potential as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders . The modulation of these receptors can lead to improved therapeutic outcomes for conditions such as depression and anxiety.
Antimicrobial Activity
Some studies have suggested that pyrimidine derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. Their mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways in pathogens .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Electronic Effects
A key differentiator of 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine is its combination of halogen and alkyl substituents. Below is a comparative analysis with structurally related compounds:
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine (CAS No. 1517863-66-9) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine is . Its structure features a chlorinated and iodinated pyrimidine ring, which may influence its biological interactions.
Anticancer Potential
Pyrimidine compounds are known for their anticancer properties. A study highlighted the role of BCAT1 (branched-chain amino acid transaminase), which is overexpressed in several tumor types, including glioblastoma and breast cancer. Compounds targeting BCAT1 have shown potential in inhibiting tumor growth . Although specific data for 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine is not extensively documented, its structural analogs suggest a potential for similar activity.
The mechanism by which 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine exerts its biological effects likely involves interaction with various molecular targets, including enzymes and receptors. This interaction can lead to the modulation of biochemical pathways associated with inflammation and microbial growth .
In Vitro Studies
In vitro studies on related pyrimidine derivatives have demonstrated their ability to inhibit the growth of pathogenic microorganisms effectively. For instance, compounds structurally similar to 4-Chloro-2-cyclopropyl-5-iodo-6-methylpyrimidine have been observed to exhibit significant antimicrobial activity with varying degrees of potency based on their substituents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial in predicting the biological activity of pyrimidines. The presence of halogen substituents (such as chlorine and iodine) on the pyrimidine ring can enhance lipophilicity and alter the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent .
Data Tables
| Compound | Activity | MIC (mg/mL) | Target Pathogen |
|---|---|---|---|
| 4-Chloro-2-cyclopropyl-pyrimidines | Antimicrobial | 0.0039 - 0.025 | S. aureus, E. coli |
| Pyrimidine derivatives | Anticancer | Varies | Various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
